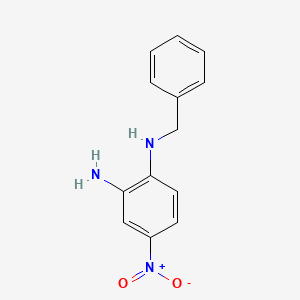

N~1~-benzyl-4-nitro-1,2-benzenediamine

Description

N¹-benzyl-4-nitro-1,2-benzenediamine is an organic compound featuring a 1,2-benzenediamine (also known as o-phenylenediamine) core structure. This core is functionalized with a nitro group (-NO₂) at the 4th position of the benzene (B151609) ring and a benzyl (B1604629) group (-CH₂C₆H₅) attached to one of the amino groups at the 1st position. Its specific arrangement of functional groups—two adjacent amines with differing substitution, an electron-withdrawing nitro group, and a bulky benzyl substituent—makes it a molecule of interest for synthetic chemists.

| Identifier | Value |

|---|---|

| CAS Number | 66108-86-9 guidechem.com |

| Molecular Formula | C₁₃H₁₃N₃O₂ guidechem.comresearchgate.net |

| Molecular Weight | 243.26 g/mol guidechem.com |

| Synonyms | (2-amino-4-nitrophenyl)benzylamine, N-Benzyl-4-nitro-2-amino-anilin, 4-Nitro-N¹-(phenylmethyl)-1,2-benzenediamine guidechem.commolbase.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYXDADRRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402663 | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66108-86-9 | |

| Record name | 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of N1 Benzyl 4 Nitro 1,2 Benzenediamine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Structural Characterization

Proton (¹H) NMR spectroscopy would be instrumental in characterizing N1-benzyl-4-nitro-1,2-benzenediamine. This technique identifies the different types of protons in the molecule, their relative numbers, and their neighboring protons. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the nitro-substituted benzene (B151609) ring, the benzyl (B1604629) group's phenyl ring, the methylene (B1212753) (-CH₂-) bridge, and the two amine (-NH and -NH₂) groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide definitive evidence for the compound's structure. However, no experimental ¹H NMR data for this specific compound has been reported in the surveyed literature.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assignment

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in N1-benzyl-4-nitro-1,2-benzenediamine would produce a distinct signal, allowing for the complete assignment of the carbon framework. The chemical shifts of the aromatic and aliphatic carbons would be influenced by the attached functional groups, such as the nitro and amine groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups. As with proton NMR, specific experimental ¹³C NMR data for this compound is not available in published sources.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assembling a molecule's structure by showing correlations between nuclei.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. epfl.chwikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. epfl.chwikipedia.org This would be essential for connecting the benzyl group to the phenylenediamine moiety via the nitrogen atom and for assigning quaternary (non-protonated) carbons.

Without experimental data, a detailed analysis using these techniques for N1-benzyl-4-nitro-1,2-benzenediamine cannot be performed.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are critical for confirming the elemental composition of a molecule. nih.gov For N1-benzyl-4-nitro-1,2-benzenediamine (C₁₃H₁₃N₃O₂), HRMS would be used to verify its exact mass, distinguishing it from other compounds with the same nominal mass. This validation is a crucial step in the definitive identification of a synthesized compound. A search for this specific data, however, did not yield any results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them based on their mass spectra. nih.gov It is an effective method for assessing the purity of a sample and can provide information about its volatility. For N1-benzyl-4-nitro-1,2-benzenediamine, GC-MS would be used to detect any potential impurities from its synthesis. No GC-MS studies specifically analyzing this compound were found in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as distinct bands in the 3300-3500 cm⁻¹ region. The nitro group (-NO2) is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1570 cm⁻¹ and 1300-1390 cm⁻¹, respectively. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-N stretching of the aromatic amines should appear in the 1266–1382 cm⁻¹ range. researchgate.net The presence of the benzene rings will also give rise to characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for N1-benzyl-4-nitro-1,2-benzenediamine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3500 |

| N-H Stretch | Secondary Amine (-NH-benzyl) | 3300 - 3400 |

| C-H Stretch (Aromatic) | Benzene Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 |

| C=C Stretch (Aromatic) | Benzene Rings | 1400 - 1600 |

| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | 1500 - 1570 |

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | 1300 - 1390 |

| C-N Stretch | Aryl Amines | 1266 - 1382 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state lattice, including bond lengths, bond angles, and intermolecular interactions. As no published crystal structure for N1-benzyl-4-nitro-1,2-benzenediamine currently exists, the following sections describe the anticipated structural features based on crystallographic data from closely related molecules.

The molecular geometry of N1-benzyl-4-nitro-1,2-benzenediamine is defined by the spatial relationship between its two aromatic rings and the substituent groups. The nitro group is a key feature, and its orientation relative to the benzenediamine ring is critical. In many para-substituted nitrobenzene (B124822) derivatives, the nitro group is often slightly twisted out of the plane of the benzene ring due to intermolecular forces in the crystal lattice. mdpi.com This twist angle can influence the electronic properties of the molecule. mdpi.com

The geometry around the secondary amine nitrogen (N1) is expected to be trigonal pyramidal. The bond lengths and angles would be comparable to those found in similar N-substituted aniline (B41778) structures. For instance, the C-N bond connecting the benzyl group to the diamine ring and the C-N bonds within the diamine ring itself are expected to have lengths typical of aniline C-N bonds. The C-N bond associated with the nitro group is anticipated to be slightly longer due to the electron-withdrawing nature of the substituent. Based on analogous structures, key bond angles, such as the C-N-C angle involving the benzyl group, are likely to be in the range of 119-121°.

Table 2: Predicted Bond Geometries for N1-benzyl-4-nitro-1,2-benzenediamine based on Analogous Compounds

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | N-O (in NO₂) | ~1.22 Å |

| Bond Length | C-NH(benzyl) | ~1.40 Å |

| Bond Length | C-NH₂ | ~1.39 Å |

| Bond Angle | O-N-O (in NO₂) | ~124° |

| Bond Angle | C-N-C (benzylamine) | ~119 - 121° |

| Torsion Angle | C-C-N-O (nitro group twist) | 5 - 15° |

The crystal packing of N1-benzyl-4-nitro-1,2-benzenediamine would be dominated by a network of intermolecular hydrogen bonds. The primary (-NH₂) and secondary (-NH-) amine groups are excellent hydrogen bond donors, while the two oxygen atoms of the nitro group are strong hydrogen bond acceptors. This functionality allows for the formation of robust hydrogen-bonding networks, which are common in the crystal structures of nitroanilines and their derivatives. mdpi.com

Computational Chemistry and Quantum Chemical Investigations of N1 Benzyl 4 Nitro 1,2 Benzenediamine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For N¹-benzyl-4-nitro-1,2-benzenediamine, DFT would be instrumental in understanding its fundamental electronic characteristics.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity and electronic properties. rsc.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For N¹-benzyl-4-nitro-1,2-benzenediamine, the HOMO is expected to be localized primarily on the electron-rich 1,2-benzenediamine portion of the molecule, particularly the amino groups which are strong electron-donating groups. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂) and the associated aromatic ring. rsc.org A small HOMO-LUMO gap would suggest that the molecule is more reactive and susceptible to electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for N¹-benzyl-4-nitro-1,2-benzenediamine Note: The following data is illustrative and based on general principles for similar molecules, as specific published values for N¹-benzyl-4-nitro-1,2-benzenediamine were not found.

| Parameter | Expected Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.0 to -6.5 | High electron-donating capability |

| ELUMO | -2.0 to -3.5 | Good electron-accepting capability |

| Energy Gap (ΔE) | ~2.5 to 3.5 | Indicates high reactivity and charge transfer possibilities |

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this charge distribution. These maps illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

In N¹-benzyl-4-nitro-1,2-benzenediamine, the MEP would likely show negative potential (red) around the oxygen atoms of the nitro group and the lone pairs of the nitrogen atoms in the amino groups. These areas are prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino groups, making them sites for nucleophilic interaction. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For N¹-benzyl-4-nitro-1,2-benzenediamine, the aromatic protons and carbons would show distinct shifts depending on the electronic effects of the nitro and amino substituents.

IR (Infrared): The vibrational frequencies in an IR spectrum correspond to the molecule's vibrational modes. DFT can calculate these frequencies, helping to assign experimental peaks to specific functional groups, such as N-H stretches from the amine groups, C-H stretches of the aromatic rings, and the characteristic symmetric and asymmetric stretches of the NO₂ group. acs.org

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The transitions are often from the HOMO to the LUMO, and the calculations would predict the absorption maxima (λ_max) corresponding to these electronic excitations. For this molecule, charge-transfer transitions from the diamine moiety to the nitro-aromatic system are expected.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not rigid. N¹-benzyl-4-nitro-1,2-benzenediamine has several rotatable bonds, particularly the C-N and C-C bonds connecting the benzyl (B1604629) group to the benzenediamine core. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies.

By systematically rotating these bonds and calculating the energy at each step, a Potential Energy Surface (PES) can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. This analysis is vital for understanding the molecule's flexibility and its preferred shape, which in turn influences its biological activity and physical properties.

Molecular Reactivity Descriptors (e.g., Global Reactivity Parameters)

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 2: Key Global Reactivity Parameters Note: Formulas are based on DFT principles. Specific values for N¹-benzyl-4-nitro-1,2-benzenediamine would require dedicated calculation.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. A smaller value indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For N¹-benzyl-4-nitro-1,2-benzenediamine, NBO analysis would quantify the electron density in the N-H and C-N bonds, the lone pairs on the nitrogen and oxygen atoms, and the π-bonds of the aromatic rings. A key feature of NBO analysis is its ability to reveal hyperconjugative interactions—stabilizing interactions that result from the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. For instance, it could show delocalization from the nitrogen lone pairs into the antibonding orbitals of the aromatic ring (n → π*), which is crucial for understanding the electronic communication between the substituents.

Exploration of Nonlinear Optical (NLO) Properties in Related Nitro-Substituted Aromatic Systems

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the NLO response of molecular structures. These computational methods allow for the calculation of key parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which are direct measures of a molecule's NLO activity.

Studies on various nitroaromatic compounds consistently highlight the crucial role of the nitro group (-NO₂) as a potent electron acceptor. When coupled with an electron-donating group through a π-conjugated bridge, significant intramolecular charge transfer (ICT) can occur, leading to enhanced NLO responses. For instance, in molecules like N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, the interplay between the naphthalene (B1677914) donor and the nitrophenyl acceptor results in substantial first static hyperpolarizabilities. researchgate.netasianpubs.org

The delocalization of π-electrons across the molecular framework is a key factor governing the magnitude of the NLO effect. nih.gov Organic compounds with extensive conjugated π-electron systems are often associated with large second- and third-order nonlinear optical responses. nih.gov The presence of both a benzyl group and a nitro group attached to the benzenediamine core in N1-benzyl-4-nitro-1,2-benzenediamine suggests the potential for such charge transfer mechanisms.

Computational analyses of similar structures have been performed using various levels of theory and basis sets to accurately predict NLO properties. For example, DFT calculations with functionals like B3LYP and M06, combined with basis sets such as 6-31G(d,p) or 6-31++G(d,p), have been successfully employed to evaluate the hyperpolarizabilities of nitro-substituted organic molecules. researchgate.netasianpubs.orgnih.gov These studies often involve geometry optimization to find the most stable molecular conformation, followed by the calculation of electronic properties.

The following table presents a hypothetical representation of the kind of data that would be generated from a DFT study on a related nitro-substituted aromatic system, illustrating the typical parameters investigated.

| Computational Method | Parameter | Calculated Value |

| DFT/B3LYP/6-31G(d,p) | Dipole Moment (μ) in Debye | 5.8 D |

| Linear Polarizability (α) in esu | 2.5 x 10⁻²³ esu | |

| First Hyperpolarizability (β) in esu | 1.2 x 10⁻²⁸ esu |

It is important to note that the actual NLO properties of N1-benzyl-4-nitro-1,2-benzenediamine would be contingent on its specific molecular geometry and electronic structure. Factors such as the dihedral angles between the aromatic rings and the extent of π-electron delocalization across the entire molecule would play a critical role. While the existing body of research on analogous nitro-substituted aromatic compounds provides a strong indication that N1-benzyl-4-nitro-1,2-benzenediamine could exhibit interesting NLO properties, dedicated computational and experimental studies are necessary to fully elucidate its potential in this domain.

Chemical Reactivity and Derivatization Strategies for N1 Benzyl 4 Nitro 1,2 Benzenediamine

Reactions at the Amine Functionalities

The presence of two amine groups, one primary and one secondary, on the aromatic ring of N¹-benzyl-4-nitro-1,2-benzenediamine provides a rich platform for a variety of chemical transformations. The reactivity of these amines is influenced by the electron-withdrawing effect of the para-nitro group and the steric hindrance imposed by the benzyl (B1604629) group on the secondary amine.

Electrophilic Substitution Reactions on the Amine Nitrogen (e.g., Alkylation, Acylation)

The lone pair of electrons on the nitrogen atoms of the amine groups makes them nucleophilic and thus susceptible to attack by electrophiles.

Alkylation: The amine groups can undergo alkylation with alkyl halides. The reaction of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride in the presence of a base like powdered potassium hydroxide has been studied, demonstrating the feasibility of N-alkylation on similar structures. semanticscholar.orgresearchgate.net In the case of N¹-benzyl-4-nitro-1,2-benzenediamine, further alkylation could potentially occur at either the primary or the secondary amine. However, the primary amine is generally more sterically accessible and may be more reactive towards alkylating agents. The choice of reaction conditions, such as the base, solvent, and temperature, can influence the selectivity and extent of alkylation. For instance, the alkylation of 4-nitroaniline with benzyl chloride has been achieved using sodium bicarbonate as the base. semanticscholar.org

Acylation: The amine functionalities can also be acylated using acylating agents such as acid chlorides or anhydrides to form amides. For example, 4-nitro-1,2-phenylenediamine can be acylated to produce N,N′-(4-nitro-1,2-phenylene)diamide derivatives. researchgate.net This suggests that N¹-benzyl-4-nitro-1,2-benzenediamine would readily react with acylating agents, with the primary amine being the more likely site of initial acylation due to lower steric hindrance. The resulting amides can serve as precursors for further synthetic transformations.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| N-(4-nitrophenyl)-2-phenylacetamide | Benzyl chloride, KOH | N-benzyl-N-(4-nitrophenyl)-2-phenylacetamide | Alkylation |

| 4-nitroaniline | Benzyl chloride, NaHCO3 | N-benzyl-4-nitroaniline | Alkylation |

| 4-nitro-1,2-phenylenediamine | Carboxylic acid derivatives | N,N'-(4-nitro-1,2-phenylene)diamide derivatives | Acylation |

Formation of Imines and Schiff Bases with Aldehydes and Ketones

The primary amine group of N¹-benzyl-4-nitro-1,2-benzenediamine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. chemrevlett.com This reaction is typically reversible and may be catalyzed by either acid or base, often with the removal of water to drive the equilibrium towards the product. chemrevlett.com Aromatic aldehydes are generally more reactive than aliphatic ones in forming stable Schiff bases. chemrevlett.com

The formation of a Schiff base from the related compound N-(4-nitrobenzyl) benzene-1,2-diamine is a crucial step in the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. nih.govnih.gov This highlights the utility of Schiff base formation as a key intermediate step for constructing more complex heterocyclic structures. The resulting imine functionality introduces a C=N double bond, which can participate in various subsequent reactions, including cyclizations.

| Reactants | Product Type | Key Functional Group Formed |

|---|---|---|

| Primary Amine + Aldehyde/Ketone | Schiff Base (Imine) | Azomethine (-C=N-) |

Diazotization and Subsequent Transformation Reactions (e.g., Coupling Reactions)

The primary aromatic amine group in N¹-benzyl-4-nitro-1,2-benzenediamine can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations. One of the most common reactions is diazo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form an azo compound. researchgate.net These azo compounds are often colored and have applications as dyes. The position of the coupling on the aromatic ring of the coupling partner is directed by the activating group.

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and the amine functionalities. It is also a versatile functional group that can be transformed into other functionalities, most notably an amine group.

Reductive Conversions of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is often a clean and efficient method.

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups and is often used when other sensitive functional groups are present. stackexchange.com

Sodium Sulfide (B99878) (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be useful alternatives, particularly for the selective reduction of one nitro group in the presence of another. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group in N¹-benzyl-4-nitro-1,2-benzenediamine would yield N¹-benzyl-benzene-1,2,4-triamine. This triamine is a valuable precursor for the synthesis of various heterocyclic compounds.

| Reagent | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Often the method of choice, but can reduce other functional groups. commonorganicchemistry.com |

| Fe, HCl | Acidic conditions | A classic and cost-effective method. |

| SnCl₂ | Acidic or alcoholic solution | A mild reducing agent, good for molecules with other sensitive groups. stackexchange.com |

| Na₂S | Aqueous or alcoholic solution | Can be used for selective reductions. commonorganicchemistry.com |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of functional groups in N¹-benzyl-4-nitro-1,2-benzenediamine and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the intramolecular condensation of two functional groups on the molecule.

For instance, the product of the nitro group reduction, N¹-benzyl-benzene-1,2,4-triamine, contains three amine groups in close proximity. This arrangement is ideal for cyclization reactions with various reagents to form a range of heterocyclic rings. For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles.

Furthermore, the Schiff bases formed from the reaction of the primary amine with aldehydes can undergo intramolecular cyclization. The cyclization of the Schiff base N-(4-nitrobenzyl) benzene-1,2-diamine to form 2-(4-nitrophenyl)-1H-benzimidazole is a well-documented example of this strategy. nih.gov This suggests that a similar cyclization pathway could be accessible for Schiff bases derived from N¹-benzyl-4-nitro-1,2-benzenediamine. The synthesis of fused heterocyclic systems is a vast area of organic chemistry, and the reactivity of N¹-benzyl-4-nitro-1,2-benzenediamine provides a gateway to many of these important molecular scaffolds. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.comnih.gov

Synthesis of Benzimidazole (B57391) Derivatives from N¹-benzyl-4-nitro-1,2-benzenediamine Analogs

Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole ring, are a prominent class of heterocycles synthesized from o-phenylenediamines. vinhuni.edu.vnencyclopedia.pubrsc.org N¹-benzyl-4-nitro-1,2-benzenediamine is a suitable precursor for producing 1-benzyl-6-nitro-substituted benzimidazoles, a scaffold of interest in medicinal chemistry. vinhuni.edu.vn

One of the most direct methods for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound. semanticscholar.org

Condensation with Carboxylic Acids: The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions and often at high temperatures. semanticscholar.orgresearchgate.netresearchgate.net Reacting N¹-benzyl-4-nitro-1,2-benzenediamine with a given carboxylic acid (R-COOH) would yield a 1-benzyl-2-substituted-6-nitro-1H-benzimidazole. Various acids can be employed to introduce diverse substituents at the 2-position of the benzimidazole core. semanticscholar.orgresearchgate.net

Condensation with Aldehydes: A widely used and efficient method involves the condensation of o-phenylenediamines with aldehydes. rsc.org This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. nih.govnih.gov The reaction can be promoted by various catalysts, including acid catalysts, metal catalysts, and nanomaterials, often under mild conditions. rsc.orgnih.gov The condensation of N¹-benzyl-4-nitro-1,2-benzenediamine with an aldehyde (R-CHO) would initially form a Schiff base, followed by intramolecular cyclization and subsequent aromatization (often via oxidation) to furnish the corresponding 2-substituted benzimidazole.

Condensation with Nitriles: Nitriles serve as another valuable carbon source for benzimidazole synthesis. encyclopedia.pub The direct condensation of o-phenylenediamines with nitriles is a practical approach for creating 2-substituted benzimidazoles, particularly in the production of agricultural and pharmaceutical chemicals. encyclopedia.pub

| Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine and Benzoic Acid | NH₄Cl, EtOH, 80-90°C | 2-Phenyl-1H-benzimidazole | 75.08 | semanticscholar.org |

| o-Phenylenediamine and Salicylic Acid | NH₄Cl, EtOH, 80-90°C | 2-(2-Hydroxyphenyl)-1H-benzimidazole | 79.18 | semanticscholar.org |

| o-Phenylenediamine and 4-Chlorobenzaldehyde | tert-Butyl nitrite, THF, 25°C | 2-(4-Chlorophenyl)-1H-benzimidazole | 80 | semanticscholar.org |

| o-Phenylenediamine and 3,4,5-Trimethoxybenzaldehyde | Lanthanum chloride, Acetonitrile (B52724) | 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole | 85-95 | researchgate.net |

| 4-Methyl-1,2-phenylenediamine and Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94 | semanticscholar.orgresearchgate.net |

In many syntheses starting from aldehydes, the final aromatization step to form the benzimidazole ring requires an oxidant. organic-chemistry.org This can be achieved through various oxidative cyclization pathways. One method involves the one-pot condensation of o-phenylenediamines with aryl aldehydes using hydrogen peroxide and hydrochloric acid at room temperature. organic-chemistry.org Hypervalent iodine has also been employed as an effective oxidant for this transformation under mild conditions. organic-chemistry.org

A particularly relevant pathway for N¹-benzyl-4-nitro-1,2-benzenediamine involves the direct oxidative C-N coupling. Research has demonstrated a metal-free protocol for the synthesis of multisubstituted benzimidazoles from N¹-benzyl/alkyl-1,2-phenylenediamines. organic-chemistry.org This method uses oxygen as the oxidant in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), achieving an intramolecular cyclization via coupling between the sp³ C-H bond of the benzyl group and the free N-H of the aniline. organic-chemistry.org This would be a direct route to form a fused polycyclic benzimidazole derivative from the parent compound.

Another approach is the reductive cyclization of an o-nitroaniline with an aldehyde. researchgate.net While this starts from a different precursor, it highlights a pathway where the nitro group is reduced in situ to an amine, which then condenses and cyclizes. researchgate.netrsc.org

Formation of Other Heterocyclic Scaffolds (e.g., Quinoxalines, Benzothiadiazoles)

The versatile o-phenylenediamine core of N¹-benzyl-4-nitro-1,2-benzenediamine allows for its use in the synthesis of other important heterocyclic systems.

Quinoxalines: Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. The most common and classic synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. nih.govencyclopedia.pubnih.gov This reaction is typically straightforward and provides high yields. Therefore, reacting N¹-benzyl-4-nitro-1,2-benzenediamine with a 1,2-diketone (R-CO-CO-R') would produce the corresponding substituted quinoxaline. The reaction can be influenced by the substituents on the diamine, which affect the nucleophilicity of the two amino groups. thieme-connect.de Other methods for quinoxaline synthesis from o-phenylenediamines include reactions with α-hydroxy ketones or cyclocondensation with nitro-olefins. encyclopedia.pubresearchgate.net

| Diamine Reactant | Dicarbonyl Reactant | Catalyst/Conditions | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Glycerol/Water, 90°C, 4-6 min | 85-91 | encyclopedia.pub |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP), RT, 1 hr | 95 | encyclopedia.pub |

| Substituted 1,2-Phenylenediamine | Benzil | TiO₂-Pr-SO₃H, EtOH, 10 min | 95 | nih.gov |

| o-Phenylenediamine | Benzil | Zinc triflate, Acetonitrile, RT | up to 90 | encyclopedia.pub |

| o-Phenylenediamine | Hydroxyl ketone | I₂, DMSO, RT, 12 hr | 80-90 | encyclopedia.pub |

Benzothiadiazoles: 2,1,3-Benzothiadiazole is a heterocycle composed of a benzene ring fused to a 1,2,5-thiadiazole ring. wikipedia.org These compounds can be readily prepared from o-phenylenediamines by reaction with thionyl chloride (SOCl₂), often in a solvent like pyridine. wikipedia.org This reaction would convert N¹-benzyl-4-nitro-1,2-benzenediamine into the corresponding substituted benzothiadiazole. The resulting molecule can be a useful building block in materials science, particularly for conductive polymers. wikipedia.org

N¹-benzyl-4-nitro-1,2-benzenediamine as a Ligand Precursor in Coordination Chemistry

The structure of N¹-benzyl-4-nitro-1,2-benzenediamine makes it an excellent starting material for synthesizing polydentate ligands for use in coordination chemistry. The two amino groups can be derivatized to create sophisticated chelating agents capable of binding to various metal ions.

Design and Synthesis of Polydentate Chelating Ligands (e.g., Salophen, Salen-type Ligands)

Salen-type ligands are a class of Schiff bases known for their ability to form stable complexes with a wide range of metal ions. pensoft.net They are synthesized through the condensation of a diamine with two equivalents of salicylaldehyde or its derivatives. pensoft.net When the diamine used is o-phenylenediamine, the resulting ligand is known as a Salophen ligand (N,N'-bis(salicylidene)-o-phenylenediamine). researchgate.net

N¹-benzyl-4-nitro-1,2-benzenediamine can serve as the diamine component in this synthesis. Condensation with two equivalents of a salicylaldehyde derivative would yield a substituted Salophen-type ligand. These ligands are tetradentate, featuring an N₂O₂ donor set that can strongly coordinate to a metal center through the two imine nitrogen atoms and the two phenolate oxygen atoms. mdpi.comresearchgate.net The benzyl and nitro substituents on the backbone of the ligand can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Investigation of Metal-Ligand Coordination Modes and Complex Formation

Ligands derived from N¹-benzyl-4-nitro-1,2-benzenediamine, such as the Salophen-type ligands described above, are excellent chelators. The Schiff base formed from this diamine can act as a tetradentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. mdpi.com

The coordination of these N₂O₂ ligands to transition metal ions like Ni(II), Cu(II), Co(II), and Pd(II) typically results in the formation of stable, four-coordinate square planar or six-coordinate octahedral complexes. researchgate.netresearchgate.net The rigid and planar structure of the Salophen backbone facilitates the formation of these stable complexes. nih.gov The electron-withdrawing nitro group on the diamine precursor can significantly influence the electronic environment of the coordinated metal center, which in turn affects the catalytic activity, magnetic properties, and optical characteristics of the final complex. nih.govnih.gov

| Metal Ion | Ligand Type | Coordination | Resulting Geometry | Reference |

| Ni(II) | Salophen | N₂O₂ | Square Planar | mdpi.comresearchgate.net |

| Mn(II) | Nitronyl-nitroxide | O, O | Octahedral | mdpi.com |

| Co(II) | Schiff Base | N, N | Octahedral | researchgate.net |

| Cu(II) | Carboxyamide | N, O | Octahedral | researchgate.net |

| Pd(II) | Carboxyamide | N, O | Octahedral | researchgate.net |

Polymerization Reactions Involving N1-benzyl-4-nitro-1,2-benzenediamine and Related Diamines

While specific research on the polymerization of N¹-benzyl-4-nitro-1,2-benzenediamine is not extensively documented in publicly available literature, its chemical structure suggests potential for incorporation into various polymer architectures. The presence of two amine functional groups allows it to act as a monomer in polycondensation reactions. The N-benzyl and nitro group substituents are expected to significantly influence the polymerization process and the properties of the resulting polymers.

One common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride. Another approach is the direct phosphorylation polycondensation. For instance, novel aromatic polyamides have been synthesized from N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine and various aromatic dicarboxylic acids using the Yamazaki–Higashi phosphorylation technique ntu.edu.tw. This method involves reacting the diamine and dicarboxylic acid in a solution of N-methyl-2-pyrrolidone (NMP) containing dissolved CaCl₂, with triphenyl phosphite (TPP) and pyridine as condensing agents ntu.edu.tw. The resulting polyamides often exhibit good solubility in organic solvents and high thermal stability ntu.edu.twntu.edu.tw.

The presence of the N-benzyl group in N¹-benzyl-4-nitro-1,2-benzenediamine would likely render the resulting polymers more soluble. Bulky pendant groups on the polymer backbone can disrupt chain packing and reduce crystallinity, thereby improving solubility in common organic solvents ntu.edu.tw. However, the N-benzyl group might also introduce steric hindrance, potentially affecting the reactivity of the adjacent amine group during polymerization.

The nitro group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the amine groups, thereby influencing their reactivity in polycondensation reactions. The synthesis of polymers from nitro-substituted anilines has been explored. For example, aniline-initiated polymerization of nitroanilines has been reported acs.org. Furthermore, dinitro compounds are often used as precursors for diamines in polymer synthesis, where the nitro groups are reduced to amine groups after an initial condensation step ntu.edu.twresearchgate.netncl.res.in. For example, N,N'-diphenyl-1,4-phenylenediamine can be condensed with 4-fluoronitrobenzene to form a dinitro compound, which is then reduced to the corresponding diamine before polymerization ntu.edu.tw.

The polymerization of aniline derivatives with sulfur monochloride has also been investigated to produce poly[N,N-(phenylamino)disulfides]. These polymers feature a backbone of nitrogen and sulfur atoms and exhibit a range of colors depending on the substitution on the aromatic ring nih.gov.

The table below summarizes findings for polymerization reactions of structurally related aromatic diamines, providing insights into the potential behavior of N¹-benzyl-4-nitro-1,2-benzenediamine in similar reactions.

| Monomer 1 | Monomer 2 | Polymerization Method | Polymer Type | Key Findings |

| N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine | Various aromatic dicarboxylic acids | Direct phosphorylation polycondensation | Polyamide | Amorphous, soluble in many organic solvents, tough and flexible films, high tensile strengths. ntu.edu.tw |

| N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine | Various aromatic dicarboxylic acids/diacid chlorides | Direct phosphorylation or low-temperature solution polycondensation | Polyamide | Amorphous, readily soluble in many organic solvents, tough and flexible films, high thermal stability. ntu.edu.tw |

| Aniline Derivatives | Sulfur monochloride | Step-growth polymerization | Poly[N,N-(phenylamino)disulfide] | Polymers possess a conjugated backbone of nitrogen and sulfur, moderate molecular weight, and exhibit various colors. nih.gov |

| 1,4-bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine | Various aromatic dianhydrides and dicarboxylic acids | Two-stage method and direct phosphorylation polycondensation | Poly(N-phenylamide-imide) and Poly(N-phenylamide-amide) | Some polymers were semi-crystalline and insoluble, while others were amorphous and organosoluble, forming tough films. researchgate.net |

Advanced Analytical Methodologies for Characterization and Purity

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of N1-benzyl-4-nitro-1,2-benzenediamine, offering high resolution and sensitivity for both purity determination and quantitative reaction monitoring. Due to the compound's aromatic nature and the presence of a nitro group chromophore, reverse-phase HPLC with UV detection is the most common and effective approach. thermofisher.comchromatographyonline.com

Purity Assessment:

For purity assessment, a validated HPLC method can separate the target compound from starting materials (e.g., 4-nitro-1,2-phenylenediamine and benzyl (B1604629) bromide or benzaldehyde), intermediates, and any potential side-products, such as isomers or over-alkylated species. The area of the peak corresponding to N1-benzyl-4-nitro-1,2-benzenediamine relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

While specific, validated HPLC methods for N1-benzyl-4-nitro-1,2-benzenediamine are not extensively published, methodologies for closely related N-benzylated nitroanilines and nitro-phenylenediamines are well-established and serve as an excellent template. sielc.com A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of the amine functional groups. sielc.com

Interactive Data Table: Example HPLC Conditions for Analysis of an Analogous Compound (N-Benzyl-4-nitroaniline)

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane), 5 µm | Provides good retention and separation for non-polar to moderately polar aromatic compounds like N-benzylated nitroanilines. |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. The acidic water component helps control the ionization of the amine, leading to better peak shape. |

| Elution Mode | Isocratic or Gradient | An isocratic method (constant mobile phase composition) is simpler, while a gradient method (composition changes over time) is better for separating complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between analysis time and resolution. |

| Detection | UV at 254 nm or ~380 nm | The nitroaromatic structure provides strong UV absorbance. 254 nm is a general wavelength for aromatics, while a longer wavelength near the compound's λmax (~380 nm for nitroanilines) offers higher sensitivity and selectivity. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of the synthesis of N1-benzyl-4-nitro-1,2-benzenediamine. By taking small aliquots from the reaction mixture at various time intervals and analyzing them by HPLC, chemists can track the consumption of the starting materials (e.g., 4-nitro-1,2-phenylenediamine) and the formation of the product. This allows for the determination of the reaction endpoint, helping to avoid the formation of impurities from over-reaction or decomposition and ensuring the reaction is stopped at the point of maximum product yield.

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and convenient qualitative technique used extensively for monitoring the progress of organic reactions, including the synthesis of N1-benzyl-4-nitro-1,2-benzenediamine. chemistryhall.com It allows for a quick visual assessment of the presence of reactants and products.

To monitor a reaction, a TLC plate (typically silica (B1680970) gel) is spotted with three lanes:

Starting Material: A reference spot of the limiting reactant (e.g., 4-nitro-1,2-phenylenediamine).

Co-spot: A spot containing both the starting material and the reaction mixture.

Reaction Mixture: A spot of the aliquot taken from the reaction vessel.

The plate is then developed in a suitable solvent system. The choice of eluent is critical and is selected to achieve a clear separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8. chemistryhall.com Given the polarity of N1-benzyl-4-nitro-1,2-benzenediamine, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective. silicycle.com For basic compounds like diamines, a small amount of triethylamine (B128534) (0.1-1%) may be added to the eluent to reduce "tailing" and improve spot shape. silicycle.com

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the N1-benzyl-4-nitro-1,2-benzenediamine product, will appear and intensify. The product, being N-benzylated, is generally less polar than the starting diamine and will therefore have a higher Rf value (it will travel further up the plate). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is typically achieved under a UV lamp, as the aromatic nitro compound is UV-active. matec-conferences.org

Interactive Data Table: Example TLC Systems for Monitoring Amines and Nitro Compounds

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating compounds of varying polarity. The F254 indicator allows for visualization under UV light at 254 nm. |

| Mobile Phase (Eluent) | Hexane : Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system of varying polarity. The ratio can be adjusted to achieve optimal separation (Rf values). Increasing the proportion of ethyl acetate increases the polarity and will increase the Rf of all spots. |

| Visualization | UV Light (254 nm) | A non-destructive method for visualizing aromatic and conjugated compounds which appear as dark spots on the fluorescent background. |

| Additives | ~0.5% Triethylamine (Et3N) | Can be added to the mobile phase to prevent streaking (tailing) of basic amine spots on the acidic silica gel surface, resulting in sharper spots. |

Future Research Directions in N1 Benzyl 4 Nitro 1,2 Benzenediamine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of nitroaniline derivatives has traditionally relied on methods that can involve harsh conditions and generate significant waste, such as the nitration of acetanilide (B955) derivatives followed by deprotection or the amination of halogenated nitrobenzenes. google.comgoogle.com Future research must prioritize the development of more efficient and environmentally benign synthetic routes to N1-benzyl-4-nitro-1,2-benzenediamine.

Key areas for exploration include:

Green Oxidation Methods : Instead of nitration, pathways involving the selective oxidation of a corresponding diamine precursor could be explored. Recent advancements in using oxidants like hydrogen peroxide with catalysts offer a more sustainable alternative to traditional nitrating agents. acs.orgmdpi.com Research could focus on adapting these methods for the selective oxidation of a mono-N-benzylated diamine.

Direct Amination Strategies : Developing methods for the direct amination of a suitable nitroaromatic precursor using O-alkylhydroxylamines could provide a high-yield, one-step process. google.com This approach could potentially reduce the number of synthetic steps required.

Continuous-Flow Synthesis : The application of flow chemistry could enhance safety and scalability. beilstein-journals.org Reducing nitro compounds to amines using methodologies like trichlorosilane (B8805176) under continuous-flow conditions has proven effective and could be adapted for the final step in a synthetic sequence, potentially from a dinitro-precursor. beilstein-journals.org This technology minimizes risks associated with handling potentially hazardous nitro compounds on a large scale. beilstein-journals.org

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |

| Nitro Group Introduction | Nitration with mixed nitric/sulfuric acid. nih.gov | Catalytic oxidation of an amine precursor using H₂O₂. mdpi.com | Avoids harsh acidic waste, milder reaction conditions. |

| Amine Group Introduction | Amination of halogenated nitrobenzenes. wikipedia.org | Direct C-H amination or use of greener aminating agents. | Fewer synthetic steps, reduced halide waste. |

| Process Technology | Batch processing. | Continuous-flow synthesis. beilstein-journals.org | Improved safety, better heat management, easier scale-up. |

Application of Advanced Analytical Techniques for Deeper Characterization

While standard techniques like NMR and IR spectroscopy are fundamental, a deeper and more comprehensive characterization of N1-benzyl-4-nitro-1,2-benzenediamine and its derivatives is essential for understanding its properties and potential applications.

Future research should employ a suite of advanced analytical methods:

Multidimensional NMR Spectroscopy : Techniques such as 2D-NMR (COSY, HSQC, HMBC) should be systematically applied to unambiguously assign all proton and carbon signals, which is crucial for confirming the regiochemistry of substitution. This level of detail is vital, as seen in the characterization of other complex substituted heterocycles and N-benzyl derivatives. asianpubs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition with high accuracy and to identify potential impurities or byproducts from synthesis.

X-ray Crystallography : Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This is the gold standard for structural elucidation.

Chromatographic Methods : Advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) should be developed for purity assessment and for studying reaction kinetics or degradation pathways. Thin-layer chromatography (TLC) can serve as a preliminary analytical tool. youtube.com

Vibrational Spectroscopy : A detailed analysis using Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide insights into the vibrational modes of the molecule, particularly the N-H and NO₂ stretches, which can be sensitive to the local chemical environment. researchgate.net

Comprehensive Computational and Machine Learning Approaches for Structure-Reactivity Prediction

In silico methods are becoming indispensable for accelerating chemical research by predicting molecular properties and reactivity, thereby guiding experimental work. researchgate.net For N1-benzyl-4-nitro-1,2-benzenediamine, computational and machine learning approaches can provide significant insights.

Future research directions in this area include:

Quantum Chemical Calculations : Employing Density Functional Theory (DFT) to calculate the molecular geometry, electronic structure (HOMO-LUMO gap), vibrational frequencies, and NMR chemical shifts. These calculations can help interpret experimental spectra and understand the electronic effects of the substituents.

QSAR and Machine Learning Models : Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the potential biological activity or toxicity of the compound and its derivatives. nih.gov Machine learning algorithms, trained on datasets of other nitroaromatic compounds, can be used to predict properties like mutagenicity or reactivity. nih.govbohrium.com

Reactivity Prediction : Machine learning platforms that use molecular fingerprints derived from 2D structures can predict the reactivity of different sites on the molecule. chemrxiv.org This could be used to forecast the outcomes of various chemical transformations, such as the reduction of the nitro group, further substitution on the aromatic ring, or reactions at the amine functionalities.

The table below outlines potential computational models and their applications.

| Computational Method | Objective | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic and structural characterization. | HOMO-LUMO gap, electrostatic potential, IR/NMR spectra. | Aids in understanding reactivity and interpreting experimental data. |

| QSAR Modeling | Hazard and bioactivity assessment. researchgate.netnih.gov | Toxicity, mutagenicity, potential pharmacological activity. | Guides the design of safer and more effective derivatives. |

| Machine Learning (e.g., Random Forest) | Reactivity and property prediction. chemrxiv.org | Site selectivity of reactions, physical properties. | Accelerates the discovery of new reactions and applications. |

Development of New Material Science Applications Based on the Compound and its Derivatives

The unique combination of electron-donating amine groups and an electron-withdrawing nitro group makes N1-benzyl-4-nitro-1,2-benzenediamine a "push-pull" chromophore, a class of molecules known for interesting optical properties. researchgate.net This suggests significant potential for applications in material science.

Future research should investigate:

Nonlinear Optical (NLO) Materials : The push-pull nature of the molecule could lead to a large second-order nonlinear optical response. Future work could involve synthesizing derivatives with modified donor and acceptor groups to tune these properties for applications in optoelectronics. researchgate.net

Precursors for Conductive Polymers : The 1,2-benzenediamine moiety is a precursor to polybenzimidazoles or other heterocyclic polymers. Following the chemical or electrochemical reduction of the nitro group to an amine, the resulting triamine could be used as a monomer for polymerization, potentially leading to novel conductive or electroactive materials.

Synthesis of Novel Dyes and Pigments : Nitroanilines are foundational in the dye industry. wikipedia.org The N-benzyl group adds steric bulk and modifies the electronic properties, which could be exploited to create novel dyes with unique colors, improved lightfastness, or specific affinities for certain fabrics.

Anticorrosion Coatings : Some nitroaniline derivatives have been investigated for their role in anticorrosive pigments. researchgate.net The compound and its polymers could be evaluated for their ability to form protective films on metal surfaces.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high-purity N¹-benzyl-4-nitro-1,2-benzenediamine?

- Methodology :

- Introduce the nitro group via nitration of 1,2-benzenediamine derivatives under controlled acidic conditions.

- Perform benzylation using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate isomers and remove byproducts .

- Key Considerations : Monitor reaction progress using TLC with UV visualization for nitroaromatic intermediates.

Q. Which spectroscopic techniques are essential for structural validation?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–8.5 ppm) and benzyl group signals (δ 4.5–5.5 ppm for CH₂; δ 7.2–7.4 ppm for aromatic protons) .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability challenges during storage?

- Methodology :

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the nitro group and amine degradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects influence reactivity in nitrobenzenediamine derivatives?

- Methodology :

- Compare reaction rates in nucleophilic substitutions (e.g., benzylation) using Hammett plots to quantify electron-withdrawing (nitro) vs. donating (benzyl) group effects.

- Use DFT calculations (B3LYP/6-311+G*) to model charge distribution and predict regioselectivity .

- Case Study : Electron-withdrawing nitro groups reduce arylation efficiency, requiring elevated temperatures (80–100°C) for cross-coupling reactions .

Q. What crystallographic methods resolve stereochemical ambiguities in metal complexes?

- Methodology :

- Employ SHELXL for refinement of high-resolution (<1.0 Å) X-ray data to model disorder in benzyl groups .

- Use PLATON to analyze twinning ratios in crystals grown from DMSO/water solutions .

Q. How can mutagenic potential be assessed in plant activation models?

- Methodology :

- Conduct Ames tests with Salmonella typhimurium TA98/TA100 strains, both with and without S9 metabolic activation.

- Compare results with plant-based activation systems (e.g., Arabidopsis thaliana) to evaluate nitroreductase-mediated mutagenicity .

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodology :

- Standardize test conditions (pH, temperature, solvent) to minimize variability.

- Cross-validate using multiple endpoints (e.g., micronucleus assay + Comet assay) and reference controls (e.g., 4-nitrophenol) .

Q. How to design catalytic systems for derivatizing N¹-benzyl-4-nitro-1,2-benzenediamine?

- Methodology :

- Use Pd/C or CuI catalysts for Ullmann-type coupling to introduce aryl/heteroaryl groups at the amine position.

- Block competing reaction sites with methyl groups (e.g., N-methylation) to direct selectivity, as demonstrated in phenazine synthesis .

- Optimization : Screen solvents (DMF vs. toluene) and ligands (1,10-phenanthroline) to enhance yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.